molecular formula C22H16Cl3N3O B2439666 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 320422-09-1

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]

Cat. No.: B2439666
CAS No.: 320422-09-1
M. Wt: 444.74
InChI Key: CUYMDWRPOWQJBT-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with 2,4,6-trichlorophenylhydrazine. The reaction is carried out in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions for a specified period . The crude product is then purified by crystallization using dimethylformamide to obtain the final compound in high yield .

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] lies in its specific combination of the indole nucleus with the 2,4,6-trichlorophenylhydrazone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3O/c1-13-6-8-14(9-7-13)12-28-19-5-3-2-4-16(19)20(22(28)29)26-27-21-17(24)10-15(23)11-18(21)25/h2-11,29H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOPSLWMJIDBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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